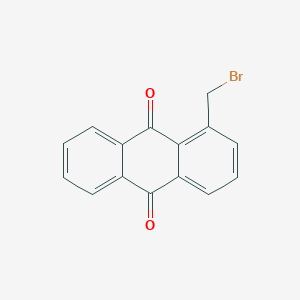

1-(Bromomethyl)anthracene-9,10-dione

Description

Structure

3D Structure

Properties

CAS No. |

53488-76-9 |

|---|---|

Molecular Formula |

C15H9BrO2 |

Molecular Weight |

301.13 g/mol |

IUPAC Name |

1-(bromomethyl)anthracene-9,10-dione |

InChI |

InChI=1S/C15H9BrO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H,8H2 |

InChI Key |

ZIAQIHPONXZRSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)CBr |

Origin of Product |

United States |

Contextualization of Anthracene 9,10 Dione Derivatives in Organic Synthesis and Functional Materials

Anthracene-9,10-dione, commonly known as anthraquinone (B42736), is a polycyclic aromatic hydrocarbon with a distinctive tricyclic structure. Its derivatives are a cornerstone in various domains of chemistry, from the synthesis of dyes and pigments to the development of advanced functional materials and pharmaceuticals. researchgate.net The planar and aromatic nature of the anthraquinone core imparts unique photophysical and electronic properties, making it a valuable scaffold for creating organic semiconductors, materials for organic light-emitting diodes (OLEDs), and fluorescent probes. ontosight.ai

In the realm of medicinal chemistry, the anthraquinone framework is present in several clinically used anticancer agents. researchgate.netnih.gov These compounds often exert their therapeutic effects by intercalating into DNA or inhibiting key enzymes like topoisomerase. The versatility of the anthraquinone core allows for the introduction of various substituents, enabling the fine-tuning of its biological activity and physical properties.

The Strategic Importance of the Bromomethyl Moiety As a Synthetic Handle

The introduction of a bromomethyl group (-CH2Br) onto the anthraquinone (B42736) skeleton at the 1-position is a strategic synthetic modification. This functional group serves as a highly versatile "synthetic handle," opening up a plethora of possibilities for further chemical transformations. The carbon-bromine bond in the bromomethyl group is relatively weak and polarized, making the methylene (B1212753) carbon an electrophilic center susceptible to attack by a wide range of nucleophiles. nih.gov

This reactivity allows for the facile introduction of various functional groups through nucleophilic substitution reactions. For instance, amines, alcohols, thiols, and carbanions can readily displace the bromide ion, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This capability is instrumental in building more complex molecular architectures and in attaching the anthraquinone unit to other molecules or polymer backbones.

Furthermore, the bromomethyl group can participate in radical reactions. A common method for its introduction is the radical bromination of a methyl group using reagents like N-bromosuccinimide (NBS). masterorganicchemistry.comyoutube.com This highlights the dual reactivity profile of the bromomethyl moiety, further expanding its synthetic utility.

Overview of Research Trajectories for 1 Bromomethyl Anthracene 9,10 Dione and Analogues

Direct Bromination Approaches to Methylated Anthracene-9,10-diones

The most common and direct method for the synthesis of this compound involves the free-radical bromination of 1-methylanthracene-9,10-dione. This benzylic bromination specifically targets the methyl group attached to the anthraquinone core, leaving the aromatic rings intact.

Utilizing N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations due to its ability to provide a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic system. chadsprep.comlibretexts.org The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., UV irradiation). commonorganicchemistry.comyoutube.com

The mechanism proceeds via a free-radical chain reaction:

Initiation: The radical initiator decomposes upon heating or irradiation to form free radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 1-methylanthracene-9,10-dione to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS (or Br2 formed in situ from the reaction of NBS with HBr) to yield the desired product, this compound, and another bromine radical, which continues the chain. chadsprep.comlibretexts.org

Termination: The reaction is terminated by the combination of any two radicals.

Optimization of Reaction Conditions and Selectivity

The selectivity and yield of the benzylic bromination are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the nature and amount of the radical initiator, the reaction temperature, and the reaction time.

Non-polar solvents such as carbon tetrachloride (CCl4) or 1,2-dichlorobenzene (B45396) are commonly employed to prevent the formation of ionic intermediates that could lead to undesired side reactions. commonorganicchemistry.com The use of a slight excess of NBS is typical to ensure complete conversion of the starting material. The reaction is generally carried out under reflux or with photochemical stimulation to facilitate the generation of radicals.

| Starting Material | Brominating Agent | Initiator/Condition | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq.) | AIBN (0.04 eq.) | 1,2-Dichlorobenzene | 8 | 92 | researchgate.net |

| Toluene (B28343) derivative | NBS (1.0 eq.) | Benzoyl Peroxide | CCl4 | 4 | ~100 | commonorganicchemistry.com |

| Toluene derivative | NBS (1.0 eq.) | Microwave (130°C) | CCl4 | 0.25 | 41 | commonorganicchemistry.com |

Multi-Step Synthesis from Precursor Anthracene-9,10-diones

For instance, the reaction of phthalic anhydride (B1165640) with toluene in the presence of a Lewis acid catalyst like aluminum chloride, followed by intramolecular cyclization, can yield 2-methylanthraquinone. Isomeric control to obtain the 1-methyl derivative can be more complex and may require specific starting materials and reaction conditions. beilstein-journals.org Once 1-methylanthracene-9,10-dione is obtained, the subsequent benzylic bromination as described in section 2.1 is carried out.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical process. Key areas of improvement include the replacement of hazardous solvents, the use of alternative energy sources, and the development of more atom-economical methods.

In the context of the direct bromination reaction, a significant green improvement is the replacement of the traditionally used carbon tetrachloride, a toxic and ozone-depleting substance, with less hazardous solvents like 1,2-dichlorobenzene or even solvent-free conditions. researchgate.net

Microwave-assisted synthesis has emerged as a green alternative to conventional heating. beilstein-journals.org Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, allow for solvent-free reactions, thereby minimizing energy consumption and waste generation. beilstein-journals.org

Nucleophilic Substitution Reactions at the Bromomethyl Site

The bromomethyl group (-CH₂Br) attached to the anthraquinone scaffold is analogous to a benzylic halide. The bromine atom is an excellent leaving group, and the carbon atom to which it is attached is highly electrophilic. This makes the bromomethyl site exceptionally susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This reactivity is a cornerstone of its utility as a synthetic building block.

The electrophilic carbon of the bromomethyl group readily reacts with carbon-centered nucleophiles, leading to the formation of new carbon-carbon bonds.

Alkylation: Reactions with organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi), can introduce alkyl chains at the 1-position, yielding 1-(alkylmethyl)anthracene-9,10-dione derivatives.

Arylation: While less common for sp³-hybridized carbons via direct substitution, arylation can be achieved through cross-coupling reactions (discussed in section 3.3) or by reaction with potent aryl carbanion equivalents.

These reactions provide a direct route to extend the carbon framework of the molecule, attaching new alkyl or aryl moieties to the anthraquinone core via a methylene (B1212753) bridge.

Oxygen and sulfur nucleophiles react efficiently with this compound to form ethers and thioethers, respectively.

Ethers: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻), typically generated by treating an alcohol or phenol (B47542) with a base, results in the displacement of the bromide and the formation of an ether linkage (–CH₂–O–R).

Thioethers: Thiolates (RS⁻ or ArS⁻), which are strong nucleophiles, readily react to form thioethers (–CH₂–S–R). Thio-anthraquinone derivatives can be synthesized by reacting anthraquinones with nucleophilic active molecules. lew.rodergipark.org.tr The synthesis of 1-(4-hydroxyphenylthio)anthracene-9,10-dione from 1-chloroanthraquinone (B52148) and 4-hydroxythiophenol exemplifies the affinity of sulfur nucleophiles for the anthraquinone system. lew.ro

Nitrogen-based nucleophiles are frequently used to introduce amine functionalities, which are pivotal in the synthesis of dyes and biologically active molecules. All amines possess an active lone pair of electrons on the nitrogen atom, making them effective nucleophiles. libretexts.org

The reaction of this compound with ammonia (B1221849) is a primary method to produce 1-(aminomethyl)anthracene-9,10-dione. The reaction proceeds in two stages: an initial SN2 attack by ammonia forms the ammonium (B1175870) salt, which is then deprotonated by excess ammonia to yield the primary amine. chemguide.co.uk However, the resulting primary amine is also nucleophilic and can react with another molecule of the starting material. This can lead to the formation of secondary and tertiary amines. chemguide.co.uk Using a large excess of ammonia helps to favor the formation of the primary amine.

Similarly, primary and secondary amines can be used as nucleophiles to synthesize N-substituted derivatives. chemistryguru.com.sg This direct amination at the bromomethyl position is a key route for elaborating the core structure. While direct substitution on the anthraquinone ring with amines is also a known process, it often requires different starting materials like halogenated or sulfonated anthraquinones and proceeds via a distinct mechanism. orgsyn.orgnih.govnih.gov

The high reactivity of the bromomethyl group extends to a wide array of other heteroatom nucleophiles, allowing for the introduction of various functional groups.

Azides: Reaction with sodium azide (B81097) (NaN₃) provides a straightforward route to 1-(azidomethyl)anthracene-9,10-dione. This azide derivative is a versatile intermediate, which can be subsequently reduced to the primary amine or used in cycloaddition reactions.

Phosphines: Triphenylphosphine (PPh₃) reacts to form a phosphonium (B103445) salt. These salts are stable and can be isolated, serving as key precursors for the Wittig reaction, enabling the conversion of aldehydes and ketones into alkenes.

Carboxylates: Reaction with carboxylate salts (RCOO⁻) yields esters, providing a method to link the anthraquinone moiety to other molecules through an ester functionality.

Table 1: Summary of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Reagent | Product Functional Group | Product Name Example |

|---|---|---|---|---|

| Oxygen | Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | 1-(Methoxymethyl)anthracene-9,10-dione |

| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | 1-(Phenylthiomethyl)anthracene-9,10-dione |

| Nitrogen | Amine | Ammonia (NH₃) | Primary Amine | 1-(Aminomethyl)anthracene-9,10-dione |

| Halogen | Iodide | Sodium Iodide (NaI) | Alkyl Iodide | 1-(Iodomethyl)anthracene-9,10-dione |

| Phosphorus | Phosphine | Triphenylphosphine (PPh₃) | Phosphonium Salt | (Anthracene-9,10-dion-1-ylmethyl)triphenylphosphonium bromide |

| Carbon | Cyanide | Sodium Cyanide (NaCN) | Nitrile | (Anthracene-9,10-dion-1-yl)acetonitrile |

Electrophilic and Radical Reactions of the Anthracene-9,10-dione Core

The anthracene-9,10-dione ring system is significantly less reactive towards electrophiles than anthracene itself. The two electron-withdrawing carbonyl groups deactivate the aromatic rings, making electrophilic aromatic substitution challenging. Such reactions typically require harsh conditions and are less common.

Conversely, the molecule can participate in radical reactions. The C-Br bond in the bromomethyl group can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN) or UV light. This would generate a stabilized benzylic-type radical, (anthracene-9,10-dion-1-yl)methyl radical. This reactive intermediate could then engage in various radical processes, such as dimerization or addition to alkenes.

Furthermore, radical reactions can occur on the anthraquinone core itself. For instance, radical bromination has been shown to be a selective method for functionalizing certain anthraquinone derivatives. nih.gov

Catalytic Transformations Involving the Bromomethyl Group

The bromomethyl group serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. youtube.comumontreal.canobelprize.orgrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromomethyl group with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This would result in the formation of a C(sp³)–C(sp²) bond, yielding 1-(arylmethyl)anthracene-9,10-dione derivatives. While extensively used for aryl halides, the Suzuki reaction can be adapted for benzylic halides. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples the substrate with an alkene to form a new, more substituted alkene. wikipedia.orglibretexts.org While traditionally used with aryl and vinyl halides, variants for benzyl (B1604629) halides have been developed, which would allow for the synthesis of allylic anthraquinone derivatives from this compound. nih.govorganic-chemistry.orgrsc.org

Sonogashira Coupling: This reaction couples the bromomethyl group with a terminal alkyne, catalyzed by both palladium and copper(I) salts, to form a new C(sp³)–C(sp) bond. thieme-connect.comwikipedia.orglibretexts.orgorganic-chemistry.org This provides a direct route to propargyl-anthraquinone structures, which are valuable synthetic intermediates. The coupling of benzyl halides with terminal alkynes can sometimes lead to complex tandem reactions but direct coupling is also a known process. thieme-connect.comrsc.org

Other Cross-Coupling Reactions: Other established cross-coupling methodologies, such as the Stille reaction (using organostannanes) and the Negishi reaction (using organozinc reagents), could also be applied to this compound to form new C-C bonds.

Table 2: Potential Catalytic Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | General Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst + Base | C(sp³)–C(sp²) | 1-(Arylmethyl)anthracene-9,10-dione |

| Heck | Alkene (R-CH=CH₂) | Pd(0) catalyst + Base | C(sp³)–C(sp²) | 1-(Allyl)anthracene-9,10-dione derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) salt + Base | C(sp³)–C(sp) | 1-(Propargyl)anthracene-9,10-dione derivative |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) catalyst | C(sp³)–C(sp³/sp²/sp) | 1-(Alkyl/Aryl/Alkynyl-methyl)anthracene-9,10-dione |

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity and stereoselectivity of reactions involving this compound are crucial for its application in targeted synthesis. These aspects are largely dictated by the interplay of electronic and steric effects originating from the anthraquinone core and the reactive bromomethyl group. While specific studies detailing the selectivity of this particular compound are not extensively documented in publicly available research, general principles of organic chemistry allow for predictions regarding its reactive behavior.

The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it susceptible to nucleophilic substitution reactions. The anthraquinone moiety, with its two electron-withdrawing carbonyl groups, influences the reactivity of the entire molecule. numberanalytics.com This deactivating effect can impact reactions involving the aromatic rings, such as electrophilic substitution, making them less favorable compared to reactions at the bromomethyl group. colab.ws

Regioselectivity in the context of this molecule primarily refers to the selective reaction at the bromomethyl group over other potential reaction sites on the aromatic rings. Due to the deactivating nature of the quinone system, nucleophilic attack is highly favored at the benzylic carbon over nucleophilic aromatic substitution. mdpi.com

In reactions with nucleophiles, the substitution of the bromine atom is the expected primary transformation. For instance, in a reaction with an amine, the formation of an aminomethyl derivative would be the anticipated product. The regioselectivity would be high for the substitution at the methyl group rather than at any of the aromatic carbons.

Stereoselectivity would become a factor if the reaction introduces a new chiral center. For example, if a nucleophile that is itself chiral, or a prochiral nucleophile, attacks the benzylic carbon, the formation of diastereomers or enantiomers could be possible. However, in the absence of a chiral influence (such as a chiral catalyst or reagent), reactions at the achiral bromomethyl group would typically yield a racemic mixture if a new stereocenter is formed.

While studies on other anthracene derivatives, such as 9-substituted anthracenes, have shown regioselectivity in Diels-Alder reactions, this reactivity involves the central aromatic ring and is less relevant to the primary transformations expected for the bromomethyl group of this compound. researchgate.netorientjchem.org

Detailed research findings and specific data on the regioselective and stereoselective reactions of this compound are not widely reported in the current scientific literature. The following table illustrates the potential products of a hypothetical nucleophilic substitution reaction, which is the most probable reaction pathway for this compound.

Table 1: Hypothetical Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu-) | Reagent Example | Potential Product | Reaction Type |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(Hydroxymethyl)anthracene-9,10-dione | SN2 |

| Cyanide | Sodium Cyanide (NaCN) | 1-(Cyanomethyl)anthracene-9,10-dione | SN2 |

| Amine | Ammonia (NH3) | 1-(Aminomethyl)anthracene-9,10-dione | SN2 |

| Azide | Sodium Azide (NaN3) | 1-(Azidomethyl)anthracene-9,10-dione | SN2 |

Further experimental studies are required to fully characterize the regioselectivity and stereoselectivity of this compound in various chemical transformations.

Derivatization Strategies and Synthesis of Novel Analogues from 1 Bromomethyl Anthracene 9,10 Dione

Design Principles for Functionalized Anthracene-9,10-dione Scaffolds

The design of functional molecules based on the 1-(bromomethyl)anthracene-9,10-dione scaffold is guided by several key principles. The core anthraquinone (B42736) system provides a planar, aromatic, and conjugated π-system, which is fundamental to its electronic and photophysical properties. beilstein-journals.org The strategic functionalization of this scaffold allows for the fine-tuning of these characteristics.

The primary site for derivatization is the bromomethyl group at the 1-position. This group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for introducing a vast array of functional moieties, including ionophores, fluorophores, polymerizable units, and supramolecular linkers. The choice of the nucleophile dictates the final properties of the synthesized analogue.

Further design considerations involve modifying the anthraquinone core itself, although the starting material in focus is already substituted. The positions and electronic nature of substituents on the aromatic rings can significantly influence the molecule's properties. rsc.org For instance, electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption, emission, and redox potentials of the molecule. rsc.org The goal is often to create donor-acceptor systems within the molecule to facilitate processes like intramolecular charge transfer (ICT), which is crucial for many sensing and electronic applications. researchgate.net

Synthesis of Fluorescent Probes and Chemical Sensors (Non-Biological Applications)

The intrinsic fluorescence of the anthracene (B1667546) moiety makes the this compound scaffold an excellent platform for developing fluorescent probes and chemical sensors. The sensing mechanism often relies on the modulation of the fluorophore's emission in response to an external stimulus, such as the presence of specific ions or changes in the local environment.

Ion-selective chemosensors are designed by covalently attaching an ion-binding unit (ionophore) to the fluorophore. The reactive bromomethyl group is ideal for this purpose, allowing for the straightforward introduction of various ionophores through nucleophilic substitution. For example, ligands containing nitrogen, sulfur, or oxygen donor atoms can be tethered to the anthraquinone core to create selective binding sites for metal cations.

The detection mechanism typically involves fluorescence quenching or enhancement upon ion binding. A common strategy is to design systems that operate via photoinduced electron transfer (PET). In the absence of the target ion, the lone pair electrons of the ionophore can quench the fluorescence of the anthracene-9,10-dione core. Upon binding a cation, the ionophore's electron-donating ability is suppressed, the PET process is inhibited, and a "turn-on" fluorescent response is observed. acs.orgmdpi.com Anthraquinone derivatives have been successfully developed as colorimetric chemosensors for ions like Pb²⁺, where binding induces a noticeable color change and a shift in the UV-vis absorption spectrum. researchgate.netresearchgate.net

Table 1: Examples of Anthracene-Based Ion Chemosensors

| Target Ion | Sensing Mechanism | Observed Response | Reference Moiety |

|---|---|---|---|

| Hg²⁺ | Hg²⁺-promoted deprotection of dithioacetals | "Turn-on" fluorescence | Anthracene thioacetal |

| Pb²⁺ | Complexation leading to hyperchromic and bathochromic shifts | Color change from rosy-brown to sandy-brown | Anthracene-9,10-dione-based azo dye |

Data synthesized from multiple sources describing sensing mechanisms applicable to derivatives of this compound. acs.orgmdpi.comresearchgate.netresearchgate.net

Environmentally sensitive fluorophores, or solvatochromic dyes, exhibit changes in their fluorescence properties (e.g., emission wavelength, quantum yield) in response to the polarity of their solvent environment. rsc.org The anthracene-9,10-dione scaffold can be derivatized to enhance this sensitivity. By introducing polar or charge-transfer groups via the bromomethyl handle, the dipole moment of the molecule in its excited state can be significantly altered compared to its ground state.

This difference in dipole moments leads to varying degrees of stabilization by solvents of different polarities, resulting in shifts in the fluorescence emission spectrum. researchgate.net For example, attaching an imidazole (B134444) group to an anthracene core has been shown to create compounds with interesting solvatofluorochromic properties, making them useful for applications where sensing solvent polarity is important. rsc.org The design principle involves creating a molecule where the electronic distribution changes significantly upon photoexcitation, making its emission energy highly dependent on the surrounding medium.

Preparation of Polymeric Precursors and Monomers

The this compound can be readily converted into a monomer for the synthesis of functional polymers. The bromomethyl group can be transformed into a polymerizable functional group, such as a methacrylate (B99206) or acrylate, through reaction with a suitable nucleophile like methacrylate anion.

For instance, a related compound, 9,10-bis(methacryloyloxymethyl)anthracene, has been used as a functional monomer in suspension polymerization to create porous copolymers. mdpi.com These materials combine the properties of the anthraquinone unit (e.g., fluorescence, thermal stability) with a high surface area porous structure. By copolymerizing the anthracene-derived monomer with cross-linking agents like divinylbenzene (B73037) (DVB) or ethylene (B1197577) glycol dimethacrylate (EGDMA), stable polymeric microspheres can be obtained. mdpi.com These fluorescent porous polymers have potential applications as stationary phases in chromatography or as solid-state sensors.

Table 2: Synthesis of Porous Copolymers from Anthracene-Based Monomers

| Functional Monomer | Co-monomer | Polymerization Technique | Key Property of Resulting Polymer |

|---|---|---|---|

| 9,10-bis(methacryloyloxymethyl)anthracene (BMA) | Divinylbenzene (DVB) | Suspension Polymerization | Porous microspheres with high thermal stability |

| 9,10-bis(methacryloyloxymethyl)anthracene (BMA) | Ethylene glycol dimethacrylate (EGDMA) | Suspension Polymerization | Fluorescent under UV radiation |

Data based on the synthesis of polymers from a related anthracene derivative. mdpi.com

Construction of Supramolecular Assemblies and Framework Linkers

The rigid and well-defined geometry of the anthracene-9,10-dione scaffold makes it an excellent component for constructing ordered supramolecular assemblies and as a linker in frameworks like metal-organic frameworks (MOFs). The this compound can be derivatized to introduce coordinating groups, such as carboxylates or pyridyls, which can then bind to metal centers to form extended networks.

To achieve this, the bromomethyl group can be converted into a carboxylic acid via oxidation or a nitrile followed by hydrolysis. Alternatively, it can be used to alkylate nitrogen-containing heterocycles. The resulting bifunctional or multifunctional linkers can direct the self-assembly of complex, ordered structures. The use of anthracene derivatives as linkers can impart desirable properties to the resulting framework, such as luminescence for sensing applications or redox activity for catalysis. The defined structure of such linkers can also be used to control the regiochemistry of reactions within the solid state. capes.gov.br

Synthesis of Chromophoric and Redox-Active Derivatives

The quinone moiety of the scaffold is redox-active, capable of undergoing reversible two-electron reduction to the corresponding hydroquinone. rsc.org The redox potential of this process can be modulated by the substituent at the 1-position. Attaching electron-donating or electron-withdrawing groups can make the reduction easier or harder, respectively. This tunability is of interest for the development of materials for molecular electronics, such as redox-active switches or components in organic batteries. rsc.org For example, π-conjugated thiophene (B33073) side arms have been attached to the anthraquinone core to create compounds that can be reduced and oxidized in a two-step redox process, demonstrating their potential as redox-active switches. rsc.org

Advanced Spectroscopic and Analytical Techniques in Research on 1 Bromomethyl Anthracene 9,10 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Methods and Applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(bromomethyl)anthracene-9,10-dione and its derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the molecular structure following synthesis.

Methods and Applications: In a typical ¹H NMR spectrum of an anthracene-9,10-dione derivative, the aromatic protons resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants are influenced by the nature and position of the substituents on the anthraquinone (B42736) core. For this compound, the benzylic protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbons of the quinone moiety typically appearing at highly deshielded chemical shifts, often in the region of δ 180-190 ppm. The aromatic carbons resonate between δ 120 and 150 ppm, and the carbon of the bromomethyl group is expected in the range of δ 30-40 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often utilized for the complete and unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

| Proton | Expected Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 9.0 |

| -CH₂Br | 4.5 - 5.0 |

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 180 - 190 |

| Aromatic-C | 120 - 150 |

| -CH₂Br | 30 - 40 |

Note: The data in the tables are expected chemical shift ranges for this compound based on general knowledge of similar compounds and may not represent exact experimental values.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.

Methods and Applications: The molecular ion peak (M⁺) in the mass spectrum of this compound is expected at an m/z value corresponding to its molecular weight (301.13 g/mol for C₁₅H₉BrO₂), taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which results in a characteristic M and M+2 isotopic pattern.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom (Br•) or the entire bromomethyl group (•CH₂Br). The loss of carbon monoxide (CO) from the quinone system is also a characteristic fragmentation pattern for anthraquinones.

| Ion | m/z (relative to ⁷⁹Br) | Possible Fragmentation |

| [C₁₅H₉BrO₂]⁺ | 301 | Molecular Ion (M⁺) |

| [C₁₅H₉O₂]⁺ | 221 | [M-Br]⁺ |

| [C₁₄H₉BrO]⁺ | 272 | [M-CO]⁺ |

| [C₁₄H₉O]⁺ | 193 | [M-Br-CO]⁺ |

Note: The data in this table represents predicted fragmentation patterns and m/z values.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to characterize its vibrational modes.

Methods and Applications: The FTIR spectrum of an anthraquinone derivative is typically dominated by a strong absorption band corresponding to the C=O stretching vibration of the quinone moiety, which usually appears in the range of 1650-1680 cm⁻¹. The spectrum also displays characteristic bands for the C=C stretching vibrations of the aromatic rings between 1450 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the C-H bending vibrations appear in the fingerprint region (below 1000 cm⁻¹). The C-Br stretching vibration of the bromomethyl group is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Quinone) | 1650 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Br Stretch | 500 - 600 |

Note: The data in this table are typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies on Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for investigating the electronic transitions in this compound and its derivatives. The absorption spectrum provides information about the conjugated π-electron system of the anthraquinone core.

Methods and Applications: The UV-Vis spectrum of anthracene-9,10-dione derivatives typically exhibits multiple absorption bands. These bands are attributed to π-π* and n-π* electronic transitions. The intense bands at shorter wavelengths are generally due to π-π* transitions within the aromatic system, while the weaker band at longer wavelengths is often assigned to the n-π* transition of the carbonyl groups. For 1-(dodecylthio)anthracene-9,10-dione, a related compound, the maximum absorption (λ_max) is observed at 395 nm in acetonitrile. For 1-hydroxy-2-phenylanthracene-9,10-dione, the λ_max is at 502 nm in DMSO. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the anthraquinone core.

| Compound | λ_max (nm) | Solvent |

| 1-(Dodecylthio)anthracene-9,10-dione | 395 | Acetonitrile |

| 1-Hydroxy-2-phenylanthracene-9,10-dione | 502 | DMSO |

| 1,4-Bis(ethylamino)anthracene-9,10-dione | 636 | In polymer |

Fluorescence Spectroscopy Methodologies for Photophysical Characterization

Fluorescence spectroscopy is a powerful technique for characterizing the photophysical properties of fluorescent derivatives of this compound. Many anthracene (B1667546) derivatives are known to be fluorescent, and their emission properties are sensitive to their molecular structure and environment.

Methods and Applications: Fluorescence spectroscopy involves exciting the molecule at a specific wavelength (usually at or near its absorption maximum) and measuring the emitted light at longer wavelengths. The resulting emission spectrum provides information about the excited state of the molecule. Important parameters that can be determined from fluorescence studies include the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the average time the molecule spends in the excited state). For instance, 9,10-diphenylanthracene (B110198), a related anthracene derivative, has an excitation peak at 373 nm and an emission peak at 426 nm. aatbio.com

The fluorescence properties of anthracene derivatives are highly dependent on the substituents. Electron-donating or electron-withdrawing groups can significantly alter the emission wavelength and intensity. The bromomethyl group in this compound can be used as a reactive handle to introduce various functionalities, allowing for the synthesis of a wide range of fluorescent probes and materials with tailored photophysical properties.

| Compound | Excitation λ_max (nm) | Emission λ_max (nm) |

| 9,10-Diphenylanthracene | 373 | 426 |

Note: The data in this table is for a related anthracene derivative to illustrate typical fluorescence properties. aatbio.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Methods and Applications: For a compound closely related to this compound, X-ray crystallography has confirmed a monoclinic crystal system with a P2(1)/c space group. The unit cell dimensions were determined to be a = 4.7401(8) Å, b = 17.364(3) Å, and c = 16.825(3) Å. The anthraquinone moiety is nearly planar.

This structural information is invaluable for understanding the solid-state packing of the molecules and how intermolecular forces, such as π-π stacking or halogen bonding, influence the material's properties. For derivatives, this information can help in designing materials with specific solid-state characteristics, such as for applications in organic electronics.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 4.7401(8) |

| b (Å) | 17.364(3) |

| c (Å) | 16.825(3) |

Note: The data in this table is for a closely related compound as reported in the literature.

Computational and Theoretical Chemistry Studies of 1 Bromomethyl Anthracene 9,10 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Currently, there are no specific DFT studies available in the public domain for 1-(bromomethyl)anthracene-9,10-dione. Such a study would be invaluable for understanding the molecule's fundamental electronic characteristics. Key parameters that could be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electron density distribution. These calculations would elucidate how the electron-withdrawing nature of the dione and the presence of the bromomethyl group modulate the electronic landscape of the anthracene (B1667546) core.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Similarly, there is no published research on molecular dynamics (MD) simulations of this compound. MD simulations would be instrumental in exploring the conformational landscape of the bromomethyl group, its rotational barriers, and preferred orientations relative to the planar anthracene-9,10-dione scaffold. Furthermore, these simulations could predict how the molecule interacts with itself in condensed phases and with solvent molecules, providing insights into its solubility and crystal packing.

Quantum Chemical Investigations of Reaction Pathways and Transition States

The reactivity of this compound remains computationally unexamined. Quantum chemical methods could be employed to investigate potential reaction pathways, such as nucleophilic substitution at the bromomethyl group or reactions involving the dione moiety. By calculating the energies of reactants, products, and transition states, researchers could predict reaction kinetics and mechanisms. For example, a study on the Diels-Alder reaction of 9-bromomethyl anthracene highlights the power of DFT in understanding reaction regioselectivity, a similar approach could be applied to reactions involving this compound. orientjchem.org

Spectroscopic Property Predictions and Validation through Computational Models

Computational models are powerful tools for predicting various spectroscopic properties, including NMR, IR, and UV-Vis spectra. To date, no such predictions have been reported for this compound. Computational spectroscopy would not only aid in the interpretation of experimental spectra but also serve as a benchmark for the accuracy of the theoretical methods employed. The combination of experimental and computational spectroscopic data is a robust approach for structural elucidation and characterization.

Applications of 1 Bromomethyl Anthracene 9,10 Dione and Its Derivatives in Materials Science and Chemical Sensing Non Clinical Focus

Utilization in Fluorescent Organic Materials and Optoelectronic Devices

The anthracene (B1667546) moiety is a well-established fluorophore, known for its high quantum yield and blue light emission, making it a desirable component in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of a bromomethyl group at the 1-position of the anthracene-9,10-dione scaffold provides a reactive site for further molecular engineering, allowing for the fine-tuning of its electronic and photophysical properties.

Derivatives of 9,10-diphenylanthracene (B110198) have been synthesized and investigated as blue fluorescent emissive materials. nih.gov By introducing various aromatic groups, researchers have been able to modulate the physical properties and electroluminescence of these materials. For instance, non-doped OLED devices using certain anthracene derivatives have demonstrated high-efficiency sky-blue to deep-blue emissions. nih.govbohrium.com The bulky substituents on the anthracene core can help to prevent fluorescence quenching in the solid state, a common issue in organic materials. mdpi.com

While specific performance data for OLEDs incorporating 1-(Bromomethyl)anthracene-9,10-dione is not extensively documented in publicly available literature, the performance of analogous anthracene-based emitters provides insight into its potential. The table below illustrates the typical performance of OLEDs using various anthracene derivatives as the emitting layer.

Table 1: Performance of Selected Anthracene Derivative-Based OLEDs

| Anthracene Derivative | Maximum External Quantum Efficiency (EQE) (%) | Emission Color | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) |

|---|---|---|---|

| OCADN | 2.25 | Sky-Blue | Not Specified |

| FA3PADN | Not Specified | Blue | Not Specified |

| FA4PADN | Not Specified | Blue | Not Specified |

| OC4PADN | Not Specified | Blue | (0.16, 0.14) |

| CZm-AN-mPO | 4.3 | Deep-Blue | Not Specified |

Data is illustrative and based on reported findings for various anthracene derivatives. nih.govbohrium.com

The reactive bromomethyl group on this compound allows for its incorporation into larger conjugated systems or polymers, which can further enhance the performance and processability of these materials for optoelectronic applications.

Development of Chemosensors for Specific Non-Biological Analytes

The fluorescent properties of anthracene derivatives are highly sensitive to their local environment, making them excellent candidates for the development of chemosensors. The interaction of an analyte with the sensor molecule can lead to changes in fluorescence intensity, wavelength, or lifetime, providing a detectable signal.

Anthracene-based fluorescent probes have been successfully developed for the detection of various metal ions. For example, a sensor synthesized from 2-aminoanthracene (B165279) and 2-thiophenecarboxaldehyde demonstrated a "turn-on" fluorescence response for the selective and sensitive detection of Chromium (III) ions in an aqueous medium. nih.gov Similarly, an anthracene–quinoline-based sensor has been developed for the detection of Fe³⁺ ions, exhibiting an “On–Off” fluorescent response. rsc.org Another novel anthracene-based Schiff base derivative has been shown to be an effective probe for Zn²⁺. mdpi.com

The this compound molecule can be functionalized through its bromomethyl group to introduce specific recognition moieties for target analytes. This allows for the rational design of chemosensors for a variety of non-biological species. The table below summarizes the performance of some reported anthracene-based chemosensors for different metal ions.

Table 2: Characteristics of Anthracene-Based Fluorescent Chemosensors for Metal Ion Detection

| Sensor Name | Target Analyte | Limit of Detection (LOD) | Response Time | Sensing Mechanism |

|---|---|---|---|---|

| ANT-Th | Cr³⁺ | 0.4 µM | < 1 minute | "Turn-on" fluorescence |

| HAQ | Fe³⁺ | 1.3 x 10⁻⁶ M | Not Specified | "On-Off" fluorescence |

| AT2 | Zn²⁺ | Nanomolar range | Not Specified | "Off-On-Off" response with Tyrosine |

Data is based on reported findings for various anthracene-based chemosensors. mdpi.comnih.govrsc.org

Integration into Polymer Chemistry for Functional Coatings and Resins

The reactive nature of the bromomethyl group in this compound makes it a valuable monomer or grafting agent in polymer chemistry. By incorporating this functionalized anthracene unit into polymer chains, materials with enhanced thermal stability, fluorescence, and other desirable properties can be created for applications such as functional coatings and resins.

Research has demonstrated the synthesis of porous copolymers using a related compound, 9,10-bis(methacryloyloxymethyl)anthracene (BMA), with various co-monomers like divinylbenzene (B73037) (DVB), ethylene (B1197577) glycol dimethacrylate (EGDMA), and trimethylpropane trimethacrylate (TRIM). nih.govnih.gov These porous polymers exhibit regular microspherical structures with high specific surface areas and good thermal stability. nih.govnih.gov A key feature of these materials is their fluorescence under UV radiation, a direct result of the incorporated anthracene derivative. nih.govnih.gov

The resulting polymeric microspheres have potential applications in various adsorption techniques and as precursors for thermally resistant fluorescent sensors. nih.govnih.gov While this research was conducted on a slightly different anthracene derivative, it highlights the potential of incorporating the this compound moiety into polymer backbones to create functional materials. The properties of such polymers would be influenced by the co-monomer used and the polymerization conditions.

Table 3: Properties of Porous Copolymers Based on an Anthracene Derivative (BMA)

| Co-monomer | Porogenic Solvent | Specific Surface Area (m²/g) | Thermal Stability (up to °C) | Key Feature |

|---|---|---|---|---|

| Divinylbenzene (DVB) | Toluene (B28343)/Chlorobenzene | 134 - 472 | ~307 | Fluorescent Microspheres |

| Ethylene Glycol Dimethacrylate (EGDMA) | Toluene/Chlorobenzene | 134 - 472 | ~307 | Porous Structure |

| Trimethylpropane Trimethacrylate (TRIM) | Toluene/Chlorobenzene | 134 - 472 | ~307 | High Crosslinking |

Data is based on research on porous polymers from 9,10-bis(methacryloyloxymethyl)anthracene. nih.govnih.gov

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The planar and aromatic structure of the anthracene-9,10-dione core makes it an excellent candidate for participating in π-π stacking and other non-covalent interactions, which are fundamental to the construction of host-guest systems.

Researchers have investigated the self-assembly of anthraquinone (B42736) derivatives, noting that intermolecular forces play a crucial role in their arrangement in the crystal unit cell. uludag.edu.tr The introduction of substituents can significantly influence these interactions. In one study, the host-guest complexes of a diphenyl(thiophosphoranyl) substituted anthracene with various small aromatic molecules (guests) led to an enhancement of solid-state fluorescence quantum yields. nih.gov This enhancement was attributed to the restriction of intramolecular motion within the host molecule upon guest inclusion. nih.gov

While specific studies on host-guest systems involving this compound are not widely reported, its structure suggests significant potential. The bromomethyl group can be used to covalently link the anthraquinone unit to larger host molecules, such as cyclodextrins or calixarenes, or to functionalize surfaces for the selective binding of guest molecules. The anthraquinone core itself can act as a guest, binding within the cavity of a suitable host.

Table 4: Examples of Anthracene Derivatives in Host-Guest Systems

| Host System | Guest Molecule(s) | Observed Effect |

|---|---|---|

| [9-(S)PPh₂-10-Ethyl-(C₁₄H₈)] | Benzene, Toluene, Pyridine | Emission enhancement up to five-fold |

Data is based on a study of a substituted anthracene derivative. nih.gov

Contribution to Photoactive Systems for Energy Conversion (e.g., Organic Solar Cells)

Anthracene and its derivatives have been explored for their potential in organic solar cells (OSCs) due to their favorable electronic properties, including good charge carrier mobility and stability. researchgate.net They can function as electron donors or as part of the π-conjugated bridge in dye-sensitized solar cells (DSSCs).

A series of metal-free organic dyes bridged by anthracene-containing π-conjugations have been designed and synthesized for DSSCs. researchgate.net The introduction of the anthracene moiety was found to broaden the absorption spectra of the dyes, leading to improved short-circuit photocurrent densities. researchgate.net Furthermore, the anthracene unit helped to suppress charge recombination, resulting in higher open-circuit photovoltages. researchgate.net

Although specific data on the performance of this compound in organic solar cells is limited in the available literature, the performance of other anthracene-bridged dyes provides a benchmark for its potential. The reactive bromomethyl group could be utilized to anchor the molecule to the semiconductor surface or to incorporate it into a polymer-based solar cell.

Table 5: Photovoltaic Performance of a Dye-Sensitized Solar Cell with an Anthracene-Bridged Dye (TC501)

| Parameter | Value |

|---|---|

| Short-circuit Current Density (Jsc) | 12.96 mA·cm⁻² |

| Open-circuit Voltage (Voc) | 720 mV |

| Fill Factor (ff) | 0.753 |

| Power Conversion Efficiency (η) | 7.03% |

Data is based on a study of an anthracene-bridged metal-free organic dye. researchgate.net

Future Research Directions and Emerging Opportunities in 1 Bromomethyl Anthracene 9,10 Dione Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 1-(Bromomethyl)anthracene-9,10-dione often involves the bromination of the corresponding methyl-anthraquinone, which may utilize harsh reagents and solvents. Future research is poised to pivot towards more sustainable and efficient synthetic methodologies.

Key Future Research Areas:

Green Brominating Agents: A significant opportunity lies in replacing traditional brominating agents like N-bromosuccinimide (NBS) with more environmentally benign alternatives. Exploring reagents such as bromination dimethyl sulfur bromide (BDMS), which can be removed by simple washing, or enzymatic halogenation could reduce hazardous waste. google.com

Catalytic Approaches: The development of catalytic methods, including photoredox catalysis or transition-metal-catalyzed C-H activation/bromination of 1-methylanthracene-9,10-dione, could offer higher selectivity, reduce the required stoichiometry of reagents, and allow for milder reaction conditions.

Flow Chemistry: Implementing continuous flow synthesis would enable better control over reaction parameters (temperature, pressure, reaction time), improve safety and scalability, and potentially increase yields and purity, thereby minimizing downstream purification efforts.

Mechanochemical Synthesis: Investigating solid-state, solvent-free synthetic routes using ball milling could drastically reduce solvent waste, aligning with the principles of green chemistry.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Bromination | High selectivity, reduced waste, milder conditions. | Development of novel transition-metal or organocatalysts. |

| Flow Synthesis | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |

| Green Reagents | Reduced environmental impact and hazardous waste. | Screening of eco-friendly brominating agents like BDMS. google.com |

| Biocatalysis | High specificity, mild conditions, biodegradable catalysts. | Discovery and engineering of suitable halogenase enzymes. |

Expanding the Scope of Derivatization for Multifunctional Materials

The true potential of this compound lies in its capacity as a versatile intermediate for derivatization. The reactive C-Br bond is a key functional handle for introducing a wide array of molecular fragments, enabling the synthesis of novel multifunctional materials.

Future research will likely focus on nucleophilic substitution reactions to append functional groups that impart specific properties. For instance, attaching long alkyl chains could enhance solubility in organic solvents, while incorporating polar groups could improve water solubility. Introducing moieties with specific optical, electronic, or biological activities is a particularly promising avenue. The amino-substituted anthracene-9,10-dione derivatives, for example, have been explored as potential anticancer agents. nih.gov

Emerging Opportunities:

Organic Electronics: Derivatives functionalized with electron-donating or electron-accepting groups could be synthesized and investigated as organic semiconductors, emitters in Organic Light Emitting Diodes (OLEDs), or components in organic photovoltaic devices. nih.govrsc.org

Fluorescent Probes: Attaching specific recognition units (e.g., for metal ions, anions, or biomolecules) could lead to the development of highly sensitive and selective fluorescent sensors. smolecule.comontosight.ai

Medicinal Chemistry: The anthraquinone (B42736) scaffold is present in several anticancer drugs. Derivatization of the bromomethyl group could be used to create libraries of new compounds for screening against various diseases, building on previous work with anthraquinone derivatives. nih.gov

Advanced Integration into Hybrid Material Systems

Beyond discrete molecular derivatives, a major opportunity lies in integrating the this compound unit into larger, complex material systems. This can be achieved by leveraging the reactive bromomethyl group to covalently link the anthraquinone core to polymers, surfaces, or nanoparticles.

Future Integration Strategies:

Polymer Functionalization: The molecule can be used as a monomer in polymerization reactions or grafted onto existing polymer backbones. This could create materials with tailored optical properties, enhanced thermal stability, or specific chemical reactivity. Research into porous polymers based on anthracene (B1667546) derivatives has already shown promise. mdpi.com

Surface Modification: Covalently attaching the molecule to the surfaces of materials like silica, gold nanoparticles, or carbon nanotubes could create hybrid systems for applications in heterogeneous catalysis, sensing, or as stationary phases in chromatography.

Metal-Organic Frameworks (MOFs): Designing and synthesizing ligands derived from this compound could lead to the formation of novel MOFs with unique photoluminescent properties or catalytic activity.

Development of Next-Generation Photoactive Compounds for Advanced Technologies

The anthracene-9,10-dione core is an excellent chromophore, absorbing light in the UV-visible region. This intrinsic photoactivity is a key feature to be exploited in future research for the development of advanced photoresponsive materials.

Potential Applications:

Photocatalysis: Derivatives could be designed to act as organic photocatalysts for various chemical transformations, harnessing light energy to drive reactions in a more sustainable manner.

Photodynamic Therapy (PDT): By tuning the photophysical properties to promote the generation of reactive oxygen species (ROS) upon irradiation, novel photosensitizers for PDT in cancer treatment could be developed.

Photo-responsive Materials: Incorporating the anthraquinone moiety into polymers or gels could lead to materials that change their shape, solubility, or other properties in response to light, with applications in areas like drug delivery or soft robotics. The development of deep-blue emitting materials based on anthracene derivatives for OLEDs highlights the potential in this area. nih.gov

Mechanistic Investigations of Complex Chemical Transformations

A fundamental understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For related compounds like 9-bromomethyl anthracene, detailed mechanistic studies, including computational Density Functional Theory (DFT) analyses of Diels-Alder reactions, have provided deep insights into reactivity and selectivity. orientjchem.orgorientjchem.orgresearchgate.net

Future research should apply similar rigorous mechanistic investigations to the reactions of this compound.

Key Research Approaches:

Computational Modeling: Employing DFT and other computational methods to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. orientjchem.org This can help rationalize experimental observations and guide the design of new experiments.

Kinetic Studies: Performing detailed kinetic analyses of key derivatization reactions to elucidate rate laws and determine the influence of various parameters on the reaction rate.

Spectroscopic Analysis: Using advanced spectroscopic techniques (e.g., in-situ NMR, transient absorption spectroscopy) to detect and characterize reactive intermediates, providing direct evidence for proposed mechanistic pathways.

Isotope Labeling Studies: Utilizing isotopic labeling to trace the fate of atoms throughout a reaction, offering unambiguous insights into bond-forming and bond-breaking steps.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, materials science, and technology.

Q & A

Q. What solvent systems are suitable for studying anthraquinone derivatives like this compound?

- Methodology : Polar aprotic solvents (DMSO, DMF) enhance solubility for spectroscopic studies. For electrochemical applications (e.g., flow batteries), aqueous solubility can be improved by designing counterions (e.g., sulfonate groups) or using mixed solvents (water:ethanol, 1:1 v/v) to stabilize π-electron systems .

Advanced Research Questions

Q. How do substituents on anthracene-9,10-dione influence DNA-binding modes in anticancer studies?

- Methodology : Substituent positioning dictates intercalation mechanisms. For example:

- 2,6-Disubstituted derivatives (e.g., -NHCO(CH₂)₂NR₂) adopt a "threading" mode, with side chains occupying both DNA grooves, as shown by stopped-flow kinetics and molecular modeling .

- 1,4-Disubstituted derivatives favor classical intercalation (single groove binding), confirmed by thermal denaturation assays and X-ray crystallography .

- Key parameters : Association/dissociation rates (k ~10⁴–10⁵ M⁻¹s⁻¹) and salt concentration effects (log K vs. [Na⁺] slopes) differentiate binding modes .

Q. What strategies enhance the acetylcholinesterase (AChE) inhibitory activity of anthraquinone derivatives?

- Methodology : Structural modifications at the bromomethyl position improve enzyme interaction:

- Electron-withdrawing groups (e.g., -Cl, -NO₂) increase electrophilicity, enhancing AChE binding (e.g., 92% inhibition for 1-(4-aminophenylthio)anthracene-9,10-dione ).

- Molecular docking : B3LYP/6-31+G(d,p) calculations reveal HOMO-LUMO gaps (~4.5 eV) correlate with inhibitory strength. Substituents like -NH₂ improve hydrogen bonding with catalytic triads .

Q. How do donor-acceptor anthraquinone derivatives perform in optoelectronic applications?

- Methodology : Phenothiazine-anthraquinone hybrids (e.g., 1-(phenothiazin-3-ylethynyl)anthracene-9,10-dione) exhibit intramolecular charge transfer (ICT) transitions.

- TDDFT calculations : Predict bathochromic shifts (λmax ~450 nm) and oscillator strengths (f >0.5) for absorption spectra .

- Electrochemical profiling : Cyclic voltammetry reveals reduced HOMO-LUMO gaps (Eg ~2.8 eV) in extended π-systems, enhancing conductivity .

Q. What are the environmental and toxicological risks of anthracene-9,10-dione derivatives?

- Methodology : Environmental persistence is assessed via:

- LC-MS/MS : Detects trace levels (~ppb) in wastewater and soil, with bioaccumulation factors (BCF >500) indicating high environmental retention .

- Cytotoxicity assays : MTT tests show cell viability reduction (e.g., 75% at 50 µg/mL for 1-(4-chlorophenylthio)anthracene-9,10-dione) in Ishikawa cells, suggesting ecotoxicological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.